molecular formula C9H17N3O3 B1532191 [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251922-85-6

[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1532191
CAS No.: 1251922-85-6
M. Wt: 215.25 g/mol
InChI Key: IFYADEJPZUKXLS-UHFFFAOYSA-N
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Description

“[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C9H17N3O3 . It is a member of the 1,2,3-triazole family, which are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass is 215.25 Da .

Scientific Research Applications

DETM has been used in a wide range of scientific research applications. It has been used to synthesize a variety of organic molecules, including pharmaceuticals, agrochemicals, and other organic molecules. DETM has also been used in the synthesis of novel materials, such as polymeric materials, as well as in the synthesis of peptides and proteins. DETM has also been used in the synthesis of DNA and RNA, as well as in the synthesis of antibiotics and other biologically active molecules.

Mechanism of Action

The mechanism of action of DETM is not well understood. However, it is believed that the alkyl group of DETM acts as a nucleophilic agent and reacts with the azole ring to form a stable bond. This reaction is highly exothermic and is typically conducted at a temperature of 70-80 °C.
Biochemical and Physiological Effects
The biochemical and physiological effects of DETM are not well understood. However, it is believed that DETM has the potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, DETM has been shown to have an effect on the activity of certain hormones, such as testosterone.

Advantages and Limitations for Lab Experiments

DETM has several advantages when used in lab experiments. It is relatively easy to synthesize, and it is highly stable in the presence of oxygen and light. Additionally, DETM is relatively non-toxic and has been shown to have low bioaccumulation potential. However, DETM is not soluble in water and must be used in organic solvents, such as ethanol or dimethyl sulfoxide.

Future Directions

There are several potential future directions for research involving DETM. One potential direction is to further investigate the biochemical and physiological effects of DETM on various enzymes and hormones. Additionally, further research could be conducted to investigate the potential of DETM as an inhibitor of certain enzymes. Another potential direction for research is to investigate the potential of DETM as an inhibitor of certain microorganisms, such as bacteria and fungi. Additionally, research could be conducted to investigate the potential of DETM as an inhibitor of certain types of cancer cells. Finally, further research could be conducted to investigate the potential of DETM as a therapeutic agent for various diseases.

Properties

IUPAC Name

[1-(2,2-diethoxyethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-3-14-9(15-4-2)6-12-5-8(7-13)10-11-12/h5,9,13H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYADEJPZUKXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(N=N1)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

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